Compound X exhibits its inhibitory effect on hepatic gluconeogenesis by interacting with the Gαq signaling pathway []. This pathway involves a series of proteins and signaling molecules that ultimately regulate the expression of genes involved in glucose production.
The primary application of Compound X identified in the literature is its potential as a therapeutic agent for T2DM []. Studies using diabetic mouse models (db/db mice) demonstrated that Compound X effectively:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: